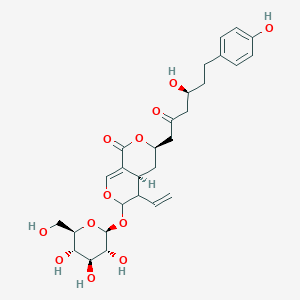

![molecular formula C14H11ClO3 B222422 4-[(2-Chlorobenzyl)oxy]benzoic acid CAS No. 84403-78-1](/img/structure/B222422.png)

4-[(2-Chlorobenzyl)oxy]benzoic acid

Descripción general

Descripción

“4-[(2-Chlorobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H11ClO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17) .Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Potential

4-[(2-Chlorobenzyl)oxy]benzoic acid, related to salicylic acid derivatives, has been studied for its potential in pharmaceutical applications, primarily for its analgesic and anti-inflammatory activities. These compounds are known for inhibiting cyclooxygenase (COX), a key enzyme in pain and inflammation pathways. Despite some derivatives inducing gastric toxicity, new compounds in this family, like 3-CH2Cl, are being researched as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) due to their promising COX-2 specificity and a better toxicity profile. This makes them potential candidates for new drug development, particularly in the realm of pain management and inflammation control (Tjahjono et al., 2022).

Food and Feed Additive Uses

Compounds related to benzoic acid, including this compound, have applications as food and feed additives. These compounds demonstrate antimicrobial and antifungal properties, making them useful as preservatives. Recent studies highlight their role in promoting gut functions such as digestion, absorption, and barrier functions in piglets and porcine intestinal epithelial cells. These findings indicate that benzoic acid derivatives might improve gut health via regulating enzyme activity, redox status, immunity, and microbiota. However, it's crucial to maintain appropriate levels to avoid adverse effects on gut health (Mao et al., 2019).

Herbicide Degradation and

Environmental ImpactThe degradation processes and environmental impact of compounds like this compound are also a research focus, especially when they are structurally similar to herbicides like nitisinone. Understanding the stability of these compounds under various conditions, such as pH, temperature, and exposure to UV radiation, is crucial. Studies using LC-MS/MS techniques have shed light on the stability of these compounds and identified major degradation products. This research is vital for comprehending the environmental behavior of these compounds and their potential impacts when used as herbicides or in other capacities (Barchańska et al., 2019).

Environmental Risk and Remediation

Chlorobenzenes, closely related to this compound, pose environmental risks due to their toxicity and persistence. Understanding the fate and degradation pathways of these compounds in the environment, especially in soil, is critical for assessing their environmental risk and developing remediation strategies. Techniques that combine dechlorination with biodegradation or biomineralization offer promising approaches for the remediation of soils contaminated with these compounds (Brahushi et al., 2017).

Mecanismo De Acción

Target of Action

It is used in proteomics research , indicating that it may interact with proteins or other biomolecules.

Mode of Action

Benzylic compounds are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially be involved in the compound’s interaction with its targets.

Result of Action

Análisis Bioquímico

Biochemical Properties

4-[(2-Chlorobenzyl)oxy]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions at the benzylic position . These interactions often involve free radical bromination, nucleophilic substitution, and oxidation processes

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the stability and function of certain proteins within the cell, thereby altering cellular responses and metabolic activities . These effects are essential for understanding how the compound can be used in therapeutic and diagnostic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to participate in electrophilic nitration and Friedel-Crafts acylation reactions introduces deactivating, meta-directing substituents on an aromatic ring, which are then reduced to electron-donating amino and alkyl groups . These molecular mechanisms are critical for its role in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function . Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapeutic strategies.

Propiedades

IUPAC Name |

4-[(2-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPILWQCXDRPDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278785 | |

| Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84403-78-1 | |

| Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84403-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

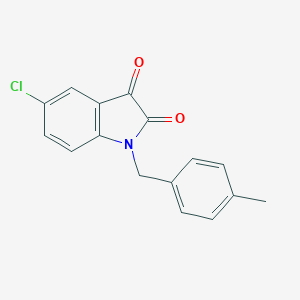

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)

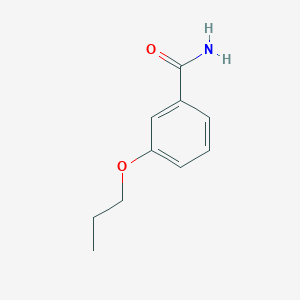

![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)

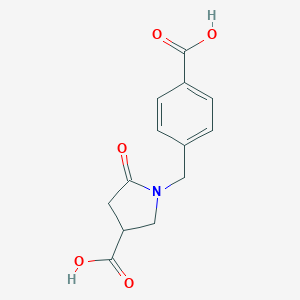

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)

![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)